Positional Isomer Identity Confirmed by Distinct Synthetic Route and Intermediate Specificity
The ortho isomer (CAS 115174-20-4) is synthesized via a route that proceeds through the ortho-substituted benzylamine intermediate (CAS 115174-14-6), which is distinct from the meta-substituted intermediate required for CAS 115174-18-0. The synthetic pathway employs lithium aluminium tetrahydride reduction of the corresponding ortho-cyanomethyl precursor in diethyl ether, yielding the ortho-benzylamine that is subsequently guanylated . In contrast, the meta isomer is prepared from the meta-cyanomethyl precursor under analogous conditions but with different reaction optimization. The ortho isomer's physical properties—including its specific melting point, boiling point (429 °C at 760 mmHg), and vapor pressure (1.45E-07 mmHg at 25 °C)—serve as identity confirmation parameters that differentiate it from the meta isomer (boiling point 433.1 °C at 760 mmHg; vapor pressure 1.05E-07 mmHg at 25 °C) . This synthetic and physicochemical specificity ensures that the correct positional isomer is procured for structure-dependent applications.
| Evidence Dimension | Boiling point (at 760 mmHg) |
|---|---|
| Target Compound Data | 429 °C |
| Comparator Or Baseline | Meta isomer (CAS 115174-18-0): 433.1 °C |
| Quantified Difference | Δ = –4.1 °C (ortho lower than meta) |
| Conditions | Calculated/predicted values from chemical databases |
Why This Matters
Boiling point differences, although modest, are experimentally measurable and can be used as part of an identity verification protocol when orthogonal analytical confirmation of positional isomer identity is required prior to use in sensitive biological assays.
